molecular formula C14H14BrNO2S B443846 Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate CAS No. 350997-21-6

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Cat. No. B443846
CAS RN: 350997-21-6
M. Wt: 340.24g/mol
InChI Key: GKEDOMVAFMPVOE-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a product for proteomics research . It belongs to a class of heterocyclic compounds known as thiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular formula of Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is C14H14BrNO2S, and its molecular weight is 340.24 .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities . For example, certain compounds showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .

Antioxidant Activity

Some thiophene derivatives exhibited excellent antioxidant activity when compared with ascorbic acid, a standard drug . This suggests that “Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” could potentially be used in antioxidant research.

Anticancer Activity

Thiophene derivatives have also been evaluated for their antiproliferative activity against human lung cancer cell lines . This indicates a potential application of “Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” in cancer research.

Anticorrosion Activity

Thiophene derivatives have shown anticorrosion efficiency . Therefore, “Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” could potentially be used in materials science for the development of anticorrosion coatings.

Synthesis of Other Compounds

“2-(4-Bromophenyl)thiophene”, a compound similar to “Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate”, has been used as a reagent in the synthesis of other compounds . This suggests that “Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” could also be used in the synthesis of various other compounds.

Safety and Hazards

While specific safety and hazard information for Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is not available, similar compounds have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H413 (may cause long lasting harmful effects to aquatic life) .

properties

IUPAC Name

propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEDOMVAFMPVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

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